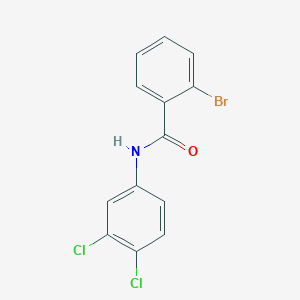

2-bromo-N-(3,4-dichlorophenyl)benzamide

Description

Significance of Benzamide (B126) Derivatives in Research Tool Development

Benzamide derivatives are a cornerstone in medicinal chemistry and the development of research tools due to their versatile chemical nature and wide range of biological activities. The amide bond is a stable and common functional group in many biologically active molecules. researchgate.net This structural motif allows for diverse substitutions on both the benzoyl and aniline (B41778) rings, enabling the fine-tuning of physicochemical properties and biological targets. walshmedicalmedia.com

The applications of benzamide derivatives in research are extensive and include:

Antimicrobial and Antifungal Agents: Many benzamide derivatives have demonstrated potent activity against various strains of bacteria and fungi. nanobioletters.comnih.gov For instance, certain salicylanilides, a related class of benzamides, have shown promising results against Fusarium oxysporum and Saccharomyces cerevisiae. nih.gov The synthetic amide 2-bromo-N-phenylacetamide has also been noted for its fungicidal activity against fluconazole-resistant Candida species. researchgate.net

Anticancer Research: Substituted benzamides have been investigated as inhibitors of various cancer-related targets. For example, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been designed as fibroblast growth factor receptor-1 (FGFR1) inhibitors for non-small cell lung cancer. nih.gov

Enzyme Inhibition: The benzamide scaffold is a common feature in many enzyme inhibitors. Notably, 4-bromo-benzamide has been studied as a poly (ADP-ribose) polymerase (PARP) inhibitor, although it is considered non-selective. chemicalprobes.org

Chemical Probes: Chemical probes are essential for dissecting complex biological processes. Benzamide derivatives, due to their ability to be modified and bind to specific protein targets, are valuable in the development of such probes. nih.govnih.gov For instance, a bromine-76 (B1195326) labeled analog of 2-bromo-5-nitro-N-phenylbenzamide was synthesized as a potential antagonist for the PPARγ receptor. researchgate.net

Antiviral Research: N-phenylbenzamide derivatives have been explored for their antiviral properties, with some showing activity against Hepatitis B virus (HBV) by modulating intracellular protein levels. nih.govnih.gov

The following table provides an overview of the diverse research applications of various benzamide derivatives.

| Research Area | Example Benzamide Derivative Class | Investigated Biological Target/Activity |

| Oncology | 4-bromo-N-(3,5-dimethoxyphenyl)benzamides | FGFR1 Inhibition nih.gov |

| Infectious Diseases | 2-bromo-N-phenylacetamides | Antifungal activity against Candida spp. researchgate.net |

| Enzymology | 4-bromo-benzamides | PARP Inhibition chemicalprobes.org |

| Molecular Imaging | Bromine-76 labeled benzamides | PPARγ Receptor Antagonism researchgate.net |

| Virology | N-phenylbenzamides | Anti-HBV activity nih.govnih.gov |

This table is generated based on research on various benzamide derivatives and is for illustrative purposes.

Overview of the Chemical Entity as a Research Probe

While extensive research on 2-bromo-N-(3,4-dichlorophenyl)benzamide as a specific research probe is not prominent in the literature, its structural features provide a basis for its potential utility. The presence of halogen atoms (bromine and chlorine) can significantly influence the molecule's electronic properties, lipophilicity, and ability to form halogen bonds, which can be critical for binding to biological targets. sigmaaldrich.com

The synthesis of similar N-substituted benzamides typically involves the reaction of a substituted benzoic acid (like 2-bromobenzoic acid) with a substituted aniline (like 3,4-dichloroaniline), often via an acyl chloride intermediate. nanobioletters.com

The potential of this compound as a research probe can be inferred from studies on structurally related compounds:

N-(3,4-dichlorophenyl)benzamide: The crystal structure of the parent compound without the bromine atom has been studied to understand the conformational properties of the N-H bond relative to the chloro substituents. researchgate.net Such structural information is crucial for designing molecules with specific spatial orientations for target binding.

Bromo-substituted benzamides: The bromine atom can serve as a heavy atom for X-ray crystallography studies, aiding in the determination of binding modes. Furthermore, radioisotopes of bromine (like 76Br) can be incorporated for use in positron emission tomography (PET) imaging studies, as demonstrated with related benzamide antagonists. researchgate.net

Fungicidal Activity: Halogenated benzamides have been investigated for their fungicidal properties. While not specific to this compound, the general class shows potential in agricultural and medical research. mdpi.com

The physical and chemical properties of this compound, while not extensively published, can be estimated based on its structure.

| Property | Predicted/Inferred Value |

| Molecular Formula | C₁₃H₈BrCl₂NO |

| Molecular Weight | 361.02 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

This table contains calculated and inferred data and should be considered illustrative.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(3,4-dichlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrCl2NO/c14-10-4-2-1-3-9(10)13(18)17-8-5-6-11(15)12(16)7-8/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYNAYFYKIDTGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Research Grade 2 Bromo N 3,4 Dichlorophenyl Benzamide

Established Synthetic Routes and Mechanistic Considerations

The most common and established route for the synthesis of 2-bromo-N-(3,4-dichlorophenyl)benzamide involves the acylation of 3,4-dichloroaniline (B118046) with a 2-bromobenzoyl derivative. This can be achieved through several methods, each with its own mechanistic pathway.

One of the most direct methods is the reaction of 2-bromobenzoyl chloride with 3,4-dichloroaniline . This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The mechanism involves the nucleophilic attack of the amino group of 3,4-dichloroaniline on the electrophilic carbonyl carbon of 2-bromobenzoyl chloride, followed by the elimination of a chloride ion to form the amide bond. niscair.res.in

Alternatively, the synthesis can start from 2-bromobenzoic acid and 3,4-dichloroaniline. This requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include thionyl chloride (which first converts the carboxylic acid to the acid chloride in situ) or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net

Modern cross-coupling reactions also provide viable synthetic routes. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction that can form the C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org In this case, 2-bromobenzamide (B1207801) could be coupled with 1,2-dichloro-4-iodobenzene, or 2-bromo-N-(3,4-dichlorophenyl)amine could be acylated. The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-aryl amide. wikipedia.orgchemeurope.comacsgcipr.org The choice of palladium precursor, ligand, and base is critical for the success of this reaction. nih.govnih.gov

The Ullmann condensation is another classic method for the formation of C-N bonds, typically employing a copper catalyst at elevated temperatures. wikipedia.orgorganic-chemistry.org This reaction could, in principle, be used to couple 2-bromobenzoic acid or its derivatives with 3,4-dichloroaniline, although it often requires harsher conditions than palladium-catalyzed methods. wikipedia.orgnih.gov The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

A summary of potential starting materials for these established routes is presented in the table below.

| Starting Material 1 | Starting Material 2 | Reaction Type |

| 2-bromobenzoyl chloride | 3,4-dichloroaniline | Acylation |

| 2-bromobenzoic acid | 3,4-dichloroaniline | Amide coupling |

| 2-bromobenzamide | 1,2-dichloro-4-iodobenzene | Buchwald-Hartwig amination |

| 2-bromobenzoic acid | 3,4-dichloroaniline | Ullmann condensation |

Advancements in Synthetic Efficiency and Yield for Research Scale-Up

For the production of research-grade this compound, particularly on a larger scale, synthetic efficiency and yield are of paramount importance. Recent advancements have focused on optimizing reaction conditions and developing more robust catalytic systems.

For the acylation of 3,4-dichloroaniline with 2-bromobenzoyl chloride, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for related N-aryl benzamides. niscair.res.in This technique offers rapid and uniform heating, often leading to cleaner reactions with fewer byproducts.

In the context of palladium-catalyzed amidation, the development of highly active and sterically hindered phosphine (B1218219) ligands has expanded the scope and efficiency of the Buchwald-Hartwig reaction. These advanced catalyst systems can operate under milder conditions and with lower catalyst loadings, making the process more cost-effective and environmentally friendly for scale-up. acsgcipr.orgorganic-chemistry.org Iron-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides has also been reported as a selective and mild method that can be performed on a large scale. rsc.orgrsc.org

The table below outlines some potential catalysts and their roles in improving synthetic efficiency.

| Catalyst/Reagent | Reaction Type | Advantage for Scale-Up |

| Microwave Irradiation | Acylation | Reduced reaction time, improved yield |

| Advanced Phosphine Ligands (e.g., XPhos, RuPhos) | Buchwald-Hartwig amination | Lower catalyst loading, milder conditions |

| Iron Dust | Reductive Amidation | Inexpensive and readily available catalyst |

Stereoselective Synthesis Approaches for Analog Development

While this compound itself is not chiral, the development of stereoselective synthetic methods is crucial for the preparation of chiral analogs, which may be of interest for structure-activity relationship studies.

One approach to introduce chirality is through the use of a chiral starting material. For instance, if a chiral amine were used in place of 3,4-dichloroaniline, a chiral benzamide (B126) analog could be synthesized.

Alternatively, asymmetric catalysis can be employed to create stereocenters. For example, nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides can produce enantioenriched α-arylbenzamides. uzh.ch This methodology could be adapted to synthesize chiral derivatives of the target compound. Another approach involves the use of planar chiral (arene)chromium complexes to prepare axially chiral benzamides. nih.gov

The development of chiral N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides through chiral Pd-catalyzed N-allylation also provides a potential strategy for creating chiral analogs. nih.gov These methods rely on the use of chiral ligands to control the stereochemical outcome of the reaction.

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is an invaluable tool for elucidating reaction mechanisms and for use in metabolic studies. For this compound, isotopes of hydrogen (deuterium, D), carbon (¹³C), and nitrogen (¹⁵N) can be incorporated at specific positions.

Deuterium (B1214612) labeling can be achieved through various methods. Hydrogen isotope exchange (HIE) reactions, often catalyzed by transition metals like iridium or palladium, can introduce deuterium into the aromatic rings. acs.org For example, using D₂O as the deuterium source in the presence of a suitable catalyst can lead to the exchange of specific protons on the benzamide backbone. nih.gov Photochemical methods for deuterium labeling also offer a mild and selective approach. rsc.org

Carbon-13 labeling is typically accomplished by using a ¹³C-labeled starting material. For instance, benzamide-α-¹³C, where the carbonyl carbon is ¹³C, is commercially available and could be used as a precursor in the synthesis. sigmaaldrich.com Similarly, benzamide (phenyl-1-¹³C) could be used to label a specific position on the phenyl ring. sigmaaldrich.com These labeled compounds are particularly useful for NMR and mass spectrometry studies to trace the carbon skeleton during a reaction. frontiersin.orgnih.gov

Nitrogen-15 labeling can be achieved by using a ¹⁵N-labeled amine or ammonia (B1221849) source. For example, in a Buchwald-Hartwig amination, ¹⁵N-labeled ammonium (B1175870) salts can be used to introduce the ¹⁵N isotope into the amide nitrogen. organic-chemistry.org Commercially available benzamide-¹⁵N can also serve as a starting point for the synthesis. medchemexpress.comisotope.comsigmaaldrich.com This type of labeling is instrumental in studying the fate of the nitrogen atom in chemical and biological transformations. nih.gov

The following table summarizes the types of isotopic labeling and their primary applications.

| Isotope | Labeling Method | Application |

| Deuterium (D) | Hydrogen Isotope Exchange (HIE) | Mechanistic studies, metabolic profiling |

| Carbon-13 (¹³C) | Use of ¹³C-labeled precursors | NMR and mass spectrometry analysis |

| Nitrogen-15 (¹⁵N) | Use of ¹⁵N-labeled amines/ammonia | Tracing the fate of the nitrogen atom |

Investigation of Biochemical Assay Utility and Applications

Role as a Biochemical Probe in Enzymology

There is currently no scientific literature available that describes the use of 2-bromo-N-(3,4-dichlorophenyl)benzamide as a biochemical probe. Activity-based protein profiling (ABPP) is a powerful strategy that utilizes small-molecule probes to covalently label the active sites of enzymes, allowing for the assessment of their functional state in complex biological systems. nanobioletters.com The design of such probes often incorporates a reactive group (a "warhead") that forms a covalent bond with a target enzyme and a reporter tag for detection and analysis. researchgate.net Functional groups such as bromo-acetamides have been utilized in the design of activity-based probes. nanobioletters.com However, no studies have specifically documented the application of the this compound scaffold in this context.

Development and Optimization of Enzymatic Assays Utilizing the Compound

The development of robust and sensitive enzymatic assays is crucial for understanding enzyme function and for high-throughput screening of potential inhibitors. These assays often rely on specific probes that generate a detectable signal upon interaction with the target enzyme. sigmaaldrich.com While various classes of compounds are used for this purpose, there is no published research detailing the development, optimization, or validation of any enzymatic assay that specifically utilizes this compound.

Methodological Frameworks for Probe-Based Enzyme Characterization

The characterization of enzymes using probe-based methodologies involves a systematic approach to determine parameters such as potency, selectivity, and mechanism of action. This framework is essential for the validation of new chemical probes. nanobioletters.com Due to the lack of studies on this compound as an enzyme probe, no established methodological frameworks for its use in enzyme characterization exist.

Comparative Analysis with Other Enzyme Probes in Research

A critical aspect of developing a new biochemical tool is to compare its performance against existing probes. Such a comparative analysis would typically evaluate factors like specificity, sensitivity, and ease of use. In the absence of any data on the biochemical activity of this compound, a comparative analysis with other established enzyme probes is not possible at this time.

While research exists on various other benzamide (B126) derivatives, demonstrating a broad range of biological activities including antimicrobial, anti-inflammatory, and as inhibitors of enzymes like fibroblast growth factor receptor-1 (FGFR1), these findings are not directly applicable to the specific compound . nih.govnih.gov

Molecular Mechanisms of Action As a Research Probe

Elucidation of Enzyme-Probe Interaction Dynamics

No research is publicly available that describes the specific interaction dynamics between 2-bromo-N-(3,4-dichlorophenyl)benzamide and any enzyme target.

Analysis of Probe Binding Sites on Target Enzymes

There are no published studies identifying or analyzing the binding sites of this compound on any target enzymes.

Allosteric Modulation Studies by this compound

Information regarding the potential allosteric modulation of enzymes by this compound is not available in the scientific literature. While other benzamides have been identified as allosteric modulators of receptors, these findings cannot be extrapolated to this specific compound.

Kinetic Analysis of Enzyme Inhibition or Activation by the Probe

No kinetic data, such as IC₅₀ or Kᵢ values, for the inhibition or activation of any enzyme by this compound has been reported.

Investigation of Reversibility and Irreversibility of Probe Binding

There are no studies available that investigate whether the binding of this compound to a biological target is reversible or irreversible.

Structure Activity Relationship Sar Studies for Probe Optimization

Design and Synthesis of 2-bromo-N-(3,4-dichlorophenyl)benzamide Derivatives

The synthesis of derivatives of this compound is foundational to SAR studies. The general approach involves the formation of an amide bond between a substituted benzoic acid and a substituted aniline (B41778). hepatochem.comnih.gov For the parent compound, this would involve the reaction of 2-bromobenzoic acid with 3,4-dichloroaniline (B118046).

A common and versatile method for this synthesis is the acylation of the amine with an acyl chloride. The 2-bromobenzoyl chloride can be prepared from 2-bromobenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂). researchgate.net The subsequent reaction with 3,4-dichloroaniline, often in the presence of a base to neutralize the HCl byproduct, yields the desired this compound. niscair.res.in Microwave-assisted synthesis has also been shown to be an efficient method for generating N-aryl benzamides, often leading to shorter reaction times and higher yields. niscair.res.in

To generate a library of derivatives for SAR studies, variations can be introduced in both the benzoyl and the aniline moieties. For instance, the position of the bromo substituent on the benzoyl ring can be moved (e.g., 3-bromo or 4-bromo isomers), or it can be replaced with other halogens (chloro, fluoro, iodo) or different functional groups altogether. Similarly, the dichlorophenyl ring can be modified by altering the positions of the chloro atoms or by introducing other substituents.

Table 1: Representative Synthetic Methods for Benzamide (B126) Derivatives

| Method | Reagents and Conditions | Advantages |

|---|---|---|

| Acyl Chloride Method | 2-bromobenzoyl chloride, 3,4-dichloroaniline, base (e.g., triethylamine), solvent (e.g., THF) researchgate.net | High reactivity, generally good yields. |

| Carbodiimide Coupling | 2-bromobenzoic acid, 3,4-dichloroaniline, coupling agent (e.g., DCC, EDC), solvent (e.g., DCM) hepatochem.com | Mild conditions, suitable for sensitive substrates. |

| Microwave-Assisted Synthesis | 2-bromobenzoyl chloride, 3,4-dichloroaniline, solvent-free or in a high-boiling solvent niscair.res.in | Rapid reaction times, often improved yields. niscair.res.in |

| Rhodium-Catalyzed C-H Amidation | Substituted benzoic acid, isocyanate, Rh catalyst nih.gov | Allows for novel substitution patterns. nih.gov |

Positional and Substituent Effects on Probe Efficacy and Selectivity

The efficacy and selectivity of a probe are highly dependent on the nature and position of its substituents. In this compound, the bromine atom on the benzoyl ring and the two chlorine atoms on the aniline ring are key features that can be systematically varied.

The position of substituents on the aromatic rings can significantly influence biological activity. For example, studies on other benzamide series have shown that moving a substituent from the ortho to the meta or para position can drastically alter receptor binding affinity and functional activity. nih.govacs.orgmdpi.com In some cases, an ortho substituent can cause steric hindrance that forces the amide bond out of planarity with the aromatic ring, affecting its interaction with a target protein. mdpi.com The relative positioning of the chloro substituents on the aniline ring (e.g., 3,4-dichloro vs. 2,4-dichloro or 3,5-dichloro) can also be expected to have a profound impact on the molecule's electronic properties and its ability to fit into a specific binding pocket. nih.gov

Replacing the bromo and chloro substituents with other groups allows for the exploration of electronic and steric effects. For instance, replacing bromine with a smaller fluorine atom or a larger iodine atom can probe the steric tolerance of the binding site. acs.org Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano) can modulate the electronic character of the aromatic rings, which can be crucial for interactions such as hydrogen bonding or pi-stacking. acs.orgmdpi.com Studies on other systems have shown that polar substituents on the benzamide ring can play a critical role in the structure-activity relationship. nih.gov

Table 2: Hypothetical SAR Data for this compound Analogs

| Benzoyl Ring Substituent (Position 2) | Aniline Ring Substituents | Relative Potency | Relative Selectivity |

|---|---|---|---|

| Bromo | 3,4-dichloro | 1.0 | 1.0 |

| Chloro | 3,4-dichloro | 0.8 | 1.2 |

| Fluoro | 3,4-dichloro | 0.5 | 1.5 |

| Iodo | 3,4-dichloro | 1.2 | 0.8 |

| Bromo | 2,4-dichloro | 0.7 | 0.9 |

| Bromo | 3,5-dichloro | 1.1 | 1.1 |

| Bromo | 4-chloro | 0.4 | 0.7 |

Note: This table is illustrative and based on general principles of SAR. Actual values would need to be determined experimentally.

Influence of Halogenation on Enzyme Interaction

Halogen atoms, such as the bromine and chlorine in this compound, can significantly influence a molecule's interaction with enzymes and other protein targets. nih.gov Halogens can participate in various non-covalent interactions, including hydrophobic interactions, dipole-dipole interactions, and, notably, halogen bonding. rsc.orgnih.gov

Furthermore, the introduction of halogens can enhance binding affinity by increasing the molecule's hydrophobicity, which can lead to more favorable interactions with hydrophobic pockets in a protein. biorxiv.org The size and position of the halogen atoms are critical; for instance, a bromine atom might be optimally sized to fill a specific pocket, while a smaller chlorine or a larger iodine might lead to a loss of affinity. acs.org

Conformational Analysis and Its Role in Probe Activity

The ortho-bromo substituent in this compound is expected to have a significant impact on the molecule's conformation. Steric hindrance between the bromine atom and the carbonyl oxygen or the N-H proton of the amide linkage can force the benzoyl ring to rotate out of the plane of the amide group. nsf.govnih.gov This rotation can have a profound effect on the molecule's ability to adopt the correct orientation for binding to its target. Computational studies and experimental techniques like NMR spectroscopy can be used to determine the preferred conformations and the energy barriers to rotation. nih.govmdpi.commdpi.com The 3,4-dichloro substitution pattern on the aniline ring will also influence the rotational barrier and the preferred orientation of this ring relative to the amide plane. nih.gov

Development of Focused Libraries for SAR Exploration

To efficiently explore the structure-activity relationships of this compound, the development of focused compound libraries is a powerful strategy. nih.gov Unlike large, diverse screening libraries, focused libraries are smaller collections of compounds that are designed to probe specific structural features of a lead compound. nih.govchemdiv.com

The design of a focused library for this benzamide would be guided by the initial SAR findings. For example, if initial studies suggest that the ortho-bromo group is critical for activity, the library could include derivatives with different halogens at this position, as well as other small, sterically similar groups. If the 3,4-dichloro substitution is found to be optimal, the library could explore other halogenation patterns on the aniline ring to confirm this finding.

Combinatorial chemistry techniques can be employed to rapidly synthesize these libraries. wikipedia.orgacs.org This can involve either solid-phase or solution-phase synthesis, where a common scaffold (e.g., 2-bromobenzoic acid) is reacted with a variety of building blocks (e.g., different substituted anilines) to generate a matrix of related products. acs.org The use of fragment-based library design principles can also be applied, where smaller, less complex fragments are used to build up a library of potential binders. stanford.edu The subsequent screening of these focused libraries can provide detailed SAR data, leading to the identification of optimized probes with improved potency, selectivity, and other desirable properties. nih.gov

Identification and Characterization of Biological Targets in Research Models

Target Identification Methodologies (e.g., Affinity Proteomics)

The initial step in pinpointing the biological targets of 2-bromo-N-(3,4-dichlorophenyl)benzamide would involve advanced proteomic techniques designed to capture and identify proteins that physically interact with the compound. Affinity proteomics is a powerful and widely used approach for this purpose. This methodology leverages the specific binding affinity between a small molecule and its protein target to isolate the target from a complex biological mixture, such as a cell lysate.

One common strategy within affinity proteomics is the immobilization of the small molecule onto a solid support, such as sepharose beads. This "bait" is then incubated with the cellular proteome, allowing any proteins with affinity for the compound to bind to it. After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. For a compound like this compound, a derivative with a suitable linker arm would need to be synthesized to allow for its conjugation to the solid support without significantly impairing its native binding properties.

Another sophisticated method is the use of photo-crosslinking, where a photo-reactive group is incorporated into the small molecule's structure. bio-protocol.org Upon exposure to UV light, this group forms a covalent bond with any nearby interacting proteins, permanently tagging them for subsequent purification and identification. bio-protocol.org This technique is particularly useful for capturing transient or weak interactions that might be missed by traditional affinity pull-down assays. bio-protocol.org

Furthermore, Drug Affinity Responsive Target Stability (DARTS) offers a label-free approach to target identification. escholarship.org This method is based on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis. escholarship.org By treating cell lysates with the compound and then subjecting them to limited proteolysis, the stabilized target proteins can be identified by their reduced degradation compared to a control group. escholarship.org

Chemogenomic profiling in model organisms like Saccharomyces cerevisiae can also provide valuable clues. This approach involves screening a library of yeast deletion mutants to identify genes that, when absent, confer hypersensitivity or resistance to the compound. Such genetic interactions can point towards the biological pathway, and potentially the direct target, of the molecule. For certain benzamide (B126) chemotypes, this method has successfully identified Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein, as the primary target. nih.gov

Table 1: Overview of Target Identification Methodologies

| Methodology | Principle | Advantages | Considerations |

|---|---|---|---|

| Affinity Chromatography | Immobilized compound captures binding proteins from a lysate. | Direct identification of binding partners; well-established technique. | Requires chemical modification of the compound; potential for non-specific binding. |

| Photo-affinity Labeling | Photo-reactive compound derivative forms covalent bonds with interacting proteins upon UV irradiation. | Captures transient and weak interactions; provides direct evidence of binding. | Synthesis of photo-probe can be challenging; UV irradiation can damage proteins. |

| DARTS | Compound binding stabilizes the target protein against proteolysis. | Does not require compound modification; applicable to a wide range of compounds. | May not be suitable for all protein targets; sensitivity can be a limitation. |

| Chemogenomic Profiling | Identifies genetic mutations that alter sensitivity to the compound in a model organism. | Provides insights into the compound's mechanism of action and affected pathways. | Indirect method; findings in model organisms need validation in mammalian systems. |

| Compound-Centric Chemical Proteomics (CCCP) | Utilizes the strong affinity between a small molecule and its target to elucidate its mechanism of action. | Provides comprehensive coverage of binding partners. | Relies on high-affinity interactions. mdpi.com |

| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to covalently label active enzyme families. | Focuses on the functional state of enzymes; can be used in competitive profiling. | Limited to specific enzyme classes with suitable reactive sites. |

Validation of Enzyme Targets Using Genetic or Pharmacological Approaches

Once potential enzyme targets for this compound have been identified, it is crucial to validate these findings through rigorous genetic and pharmacological methods. Validation confirms that the observed biological effect of the compound is indeed mediated by its interaction with the putative target.

Genetic validation often involves the use of techniques such as RNA interference (RNAi) or CRISPR-Cas9 gene editing to knockdown or knockout the gene encoding the target protein. If the cells subsequently show a diminished response to the compound, it provides strong evidence that the protein is necessary for the compound's activity. Conversely, overexpression of the target protein might enhance the cellular response. For example, in studies of other benzamides, short interfering RNA (siRNA) suppression of MetAp2 (methionine aminopeptidase 2) mimicked the cellular effects of the compound, confirming it as a target. nih.gov

Pharmacological validation can be achieved through several approaches. One method is to perform competition binding assays, where a known ligand for the target enzyme is used to see if it can displace this compound, or vice versa. This can be monitored using radiolabeled or fluorescently tagged ligands. Another approach is to develop a cell-free enzymatic assay to directly measure the inhibitory or activating effect of the compound on the purified target enzyme. Demonstrating a dose-dependent effect in such an assay is a key piece of validation evidence.

Furthermore, a functional variomics screen can be employed, as was done in the study of antifungal benzamides targeting Sec14p. nih.gov This involves identifying mutations in the target protein that confer resistance to the compound. The location of these resistance-conferring residues within the protein's structure, particularly if they are in a putative binding pocket, can provide compelling evidence of a direct interaction. nih.gov X-ray co-crystallography of the compound bound to its target protein offers the most definitive structural validation, revealing the precise binding mode and interactions. nih.govnih.gov

Table 2: Target Validation Approaches

| Approach | Method | Description | Outcome |

|---|---|---|---|

| Genetic | RNAi/siRNA | Transiently reduces the expression of the target protein. | Reduced cellular response to the compound. |

| CRISPR-Cas9 | Permanently knocks out the gene for the target protein. | Loss of cellular response to the compound. | |

| Overexpression | Increases the cellular level of the target protein. | Enhanced cellular response to the compound. | |

| Pharmacological | Competition Binding Assay | Measures the ability of the compound to displace a known ligand. | Demonstrates binding to the same site on the target. |

| In Vitro Enzyme Assay | Measures the direct effect of the compound on purified enzyme activity. | Quantifies the potency and efficacy of the compound. | |

| Functional Variomics | Identifies mutations in the target that confer resistance to the compound. | Maps the binding site and confirms the target's role. | |

| Structural | X-ray Co-crystallography | Determines the three-dimensional structure of the compound bound to the target. | Provides definitive proof of a direct interaction and reveals the binding mode. |

Investigation of Off-Target Interactions in Research Systems

A critical aspect of characterizing any bioactive compound is the investigation of its off-target interactions. These are interactions with proteins other than the intended primary target, and they can lead to unexpected biological effects or toxicity. For this compound, a comprehensive assessment of its selectivity is essential.

Proteome-wide profiling techniques are invaluable for identifying off-target effects. Thermal proteome profiling (TPP) is a method that assesses changes in protein thermal stability across the proteome in response to compound binding. This can reveal both the primary target and any off-target binders. Similarly, affinity chromatography-mass spectrometry approaches, as described for target identification, can be used in a broader sense to capture a wider range of interacting proteins under different conditions.

In silico computational approaches can also predict potential off-target interactions. By screening the structure of this compound against databases of known protein structures, potential binding partners can be identified based on structural and chemical complementarity. These predictions would then require experimental validation.

Furthermore, phenotypic screening across a diverse panel of cell lines can reveal unexpected biological activities that may be indicative of off-target effects. If the compound elicits different responses in different cell types, it may be due to the differential expression of off-target proteins.

Systems Biology Approaches to Uncover Probe-Pathway Relationships

To gain a holistic understanding of the cellular response to this compound, systems biology approaches are employed. These methods move beyond the study of a single target to investigate how the compound affects the broader network of cellular pathways and processes.

Transcriptomics, using techniques like RNA sequencing (RNA-seq), can provide a global view of the changes in gene expression that occur in response to compound treatment. This can reveal the upregulation or downregulation of entire signaling pathways, providing clues about the compound's mechanism of action and potential downstream effects.

Proteomics and metabolomics can similarly be used to assess global changes in protein and metabolite levels, respectively. By integrating these "omics" datasets, a comprehensive picture of the cellular state after compound exposure can be constructed. For instance, a proteomics-based approach was used to identify that bengamide analogues affect signaling pathways by observing altered mobility of specific proteins on two-dimensional gel electrophoresis. nih.gov

Network pharmacology is a computational approach that can be used to build and analyze the interaction networks of the compound, its targets, and other cellular components. By mapping the known and predicted interactions, it is possible to identify key nodes and pathways that are perturbed by the compound, potentially uncovering novel mechanisms of action and polypharmacological effects.

Computational and Theoretical Studies

Molecular Docking and Dynamics Simulations of Probe-Enzyme Interactions

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. scispace.com For 2-bromo-N-(3,4-dichlorophenyl)benzamide, molecular docking studies would be instrumental in identifying potential biological targets and elucidating the binding mode. The process involves placing the 3D structure of the compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. scispace.comresearchgate.net

A hypothetical docking study could investigate the interaction of this compound with a bacterial cell division protein like FtsZ, a known target for benzamide-based inhibitors. nih.gov The benzamide (B126) group is known to form crucial hydrogen bonds with residues in the T7 loop of FtsZ in Staphylococcus aureus. nih.gov The docking simulation would predict key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the compound and the enzyme's active site.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. nih.govresearchgate.net An MD simulation would track the atomic movements of the system, providing insights into the flexibility of the complex and the persistence of key interactions identified in the docking pose. The root-mean-square deviation (RMSD) of the complex would be analyzed to assess its stability. nih.gov

Table 1: Hypothetical Molecular Docking and MD Simulation Results for this compound with FtsZ

| Parameter | Value | Interpretation |

| Docking Score (kcal/mol) | -8.5 | Indicates strong predicted binding affinity. |

| Key Interacting Residues | VAL207, LEU209, ASP199 | Suggests hydrogen bonding and hydrophobic interactions. nih.govrsc.org |

| RMSD of Complex (Å) | 1.5 | Suggests a stable binding pose over the simulation period. nih.gov |

| Binding Free Energy (MM-GBSA) | -65.2 kcal/mol | Confirms favorable and stable binding. researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.netresearchgate.net These calculations provide a deep understanding of the molecule's stability, reactivity, and spectroscopic characteristics. For this compound, DFT calculations using a basis set like B3LYP/6-311G(d,p) would be performed to optimize its molecular geometry and compute various electronic descriptors. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.

A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP map would highlight the electronegative oxygen and nitrogen atoms as potential hydrogen bond acceptors. Natural Bond Orbital (NBO) analysis would further detail charge delocalization and intramolecular interactions. researchgate.net

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Relates to the electron-donating ability. |

| LUMO Energy | -2.1 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicates high kinetic stability. |

| Dipole Moment | 3.5 D | Reflects the molecule's overall polarity. |

Pharmacophore Modeling for Rational Probe Design

Pharmacophore modeling is a cornerstone of rational drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. researchgate.net

Starting with this compound as a lead compound, a pharmacophore model could be developed. This model would be based on its docked conformation within a target's active site or derived from a set of known active molecules. The model would typically consist of features like one or two hydrogen bond acceptors (from the carbonyl oxygen), a hydrogen bond donor (from the amide N-H), and hydrophobic/aromatic regions corresponding to the phenyl and dichlorophenyl rings. nih.gov This validated pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds with different core structures but the same essential features, potentially leading to the discovery of more potent inhibitors. researchgate.net

In Silico Prediction of Probe Specificity and Selectivity

A critical aspect of probe development is ensuring specificity and selectivity for the intended target to minimize off-target effects. In silico methods can predict the potential for a compound to bind to various targets. By performing docking studies of this compound against a panel of related proteins or known anti-targets, its selectivity profile can be estimated. For instance, if the primary target is a bacterial enzyme like FtsZ, it would be crucial to dock the compound against its human homolog, tubulin, to predict potential cross-reactivity. nih.gov The difference in docking scores and binding interactions can provide a quantitative measure of selectivity.

Furthermore, web-based prediction tools can be used to forecast the spectrum of biological activities based on the chemical structure. dntb.gov.uaucj.org.ua These tools compare the input structure to databases of compounds with known activities to predict potential targets.

Table 3: Hypothetical Selectivity Profile of this compound

| Target Protein | Docking Score (kcal/mol) | Predicted Affinity |

| S. aureus FtsZ (Primary Target) | -8.5 | High |

| Human Tubulin (Anti-Target) | -5.2 | Low |

| DNA Gyrase B | -6.1 | Moderate |

| Butyrylcholinesterase | -4.8 | Low |

Application of Machine Learning in Probe Design and Activity Prediction

Machine learning (ML) is revolutionizing drug discovery by enabling the development of predictive models from large datasets. Quantitative Structure-Activity Relationship (QSAR) models, often built using ML algorithms, establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. scispace.com

For a series of benzamide analogs related to this compound, a QSAR model could be developed. This would involve calculating a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and using an ML algorithm (such as support vector machines or random forests) to build a model that predicts activity. This model could then be used to predict the activity of newly designed, unsynthesized analogs, prioritizing the most promising candidates for synthesis. nih.gov ML models are also increasingly used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles, providing a comprehensive in silico assessment of a compound's drug-like properties. nih.gov

Analytical Methodologies for Research Characterization

Spectroscopic Characterization (e.g., NMR, MS, IR) in Research Contexts

Spectroscopic techniques are fundamental in the initial identification and structural confirmation of newly synthesized compounds like 2-bromo-N-(3,4-dichlorophenyl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a related compound, N-(4-bromophenyl)benzamide, the proton NMR (¹H NMR) spectrum in a solvent like DMSO-d₆ would be expected to show distinct signals for the aromatic protons. For instance, multiplets in the range of δ 7.49-7.96 ppm can be attributed to the protons on the phenyl and bromophenyl rings, while a singlet around δ 10.35 ppm would be characteristic of the amide (N-H) proton nanobioletters.com. Similarly, the carbon-13 NMR (¹³C NMR) spectrum would reveal signals for each unique carbon atom, with the carbonyl carbon of the amide typically appearing in the downfield region (e.g., ~δ 165.3 ppm) and aromatic carbons resonating between approximately δ 115 and 139 ppm nanobioletters.com.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. For a molecule like 2-bromo-N-(4-bromophenyl)-benzamide, which is structurally similar to the target compound, the mass spectrum under electron ionization (EI) would show a molecular ion peak corresponding to its molecular weight nist.gov. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) would result in a characteristic pattern of ion peaks, aiding in the confirmation of the presence and number of these halogen atoms in this compound.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a benzamide (B126) derivative would typically display a characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching of the amide group is a strong, prominent band usually observed between 1630 and 1690 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region. For the related compound 4-Bromo-2-(3-(N-(3,4-dichlorophenyl) sulfamoyl)-4-methyl benzamido) benzoic acid, characteristic IR peaks confirm the presence of these key functional groups researchgate.net.

| Spectroscopic Technique | Anticipated Observations for this compound | Reference Data from Similar Compounds |

| ¹H NMR | Aromatic proton signals (multiplets), Amide N-H proton signal (singlet) | Aromatic protons: δ 7.49-7.96 ppm; Amide proton: δ 10.35 ppm for N-(4-bromophenyl)benzamide nanobioletters.com |

| ¹³C NMR | Aromatic carbon signals, Amide carbonyl carbon signal | Aromatic carbons: ~δ 115-139 ppm; Carbonyl carbon: ~δ 165.3 ppm for N-(4-bromophenyl)benzamide nanobioletters.com |

| Mass Spectrometry (EI) | Molecular ion peak with characteristic isotopic pattern for Br and Cl | Molecular ion peak observed for 2-bromo-N-(4-bromophenyl)-benzamide nist.gov |

| Infrared (IR) | N-H stretch, C=O stretch, Aromatic C-H and C=C stretches | N-H stretch: ~3300-3500 cm⁻¹, C=O stretch: ~1630-1690 cm⁻¹ for benzamide derivatives researchgate.net |

Chromatographic Purity Assessment and Quantification for Research

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its concentration in research samples.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like this compound. A reverse-phase HPLC method, often using a C18 column, would be developed. The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The retention time of the main peak would be established, and the purity is determined by integrating the area of this peak relative to the total area of all peaks in the chromatogram. For a similar compound, 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide, a reverse-phase HPLC method using an acetonitrile/water mobile phase has been described researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for identifying impurities by providing both their retention times and mass-to-charge ratios. In the analysis of N-benzamide derivatives, LC-MS has been used to confirm the molecular weight of the synthesized compounds nanobioletters.com.

| Chromatographic Technique | Purpose | Typical Conditions for Benzamide Derivatives |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Reverse-phase C18 column, Acetonitrile/water mobile phase researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity identification and molecular weight confirmation | Coupled HPLC with a mass spectrometer detector nanobioletters.com |

X-ray Crystallography of Enzyme-Probe Co-crystals

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule and its interactions with a biological target at an atomic level. If this compound were to be investigated as an enzyme inhibitor, obtaining a co-crystal structure would be a significant goal.

The process involves growing a single crystal of the target enzyme in complex with the benzamide compound. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and build a model of the atomic positions.

For the related compound N-(3,4-dichlorophenyl)benzamide, the conformation of the N-H bond has been studied in its crystal structure, providing insights into its solid-state arrangement researchgate.net. In another example, the crystal structure of 4-bromo-N-(2-nitrophenyl)benzamide was determined, revealing details about its molecular conformation and intermolecular interactions researchgate.net. Such studies are crucial for understanding the specific binding mode of an inhibitor in the active site of an enzyme, guiding further structure-based drug design efforts.

Biophysical Techniques for Binding and Interaction Studies (e.g., SPR, ITC)

To understand the interaction of this compound with a potential protein target, biophysical techniques that measure binding affinity and thermodynamics are employed.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. In a typical SPR experiment, the protein target is immobilized on a sensor chip, and a solution containing the benzamide compound (the analyte) is flowed over the surface. The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a protein. In an ITC experiment, a solution of the benzamide compound is titrated into a solution containing the target protein. The heat released or absorbed during the binding event is measured. The data from an ITC experiment can be used to determine the binding affinity (Kₐ), the enthalpy of binding (ΔH), the entropy of binding (ΔS), and the stoichiometry of the interaction (n). These thermodynamic parameters provide a complete picture of the binding energetics.

While specific SPR or ITC data for this compound is not available in the public domain, these techniques are routinely used to characterize the binding of small molecule inhibitors to their protein targets.

| Biophysical Technique | Information Obtained | General Principle |

| Surface Plasmon Resonance (SPR) | Binding affinity (Kₑ), kinetics (kₐ, kₑ) | Measures changes in refractive index upon ligand binding to an immobilized protein. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kₐ), thermodynamics (ΔH, ΔS), stoichiometry (n) | Measures the heat released or absorbed during the titration of a ligand into a protein solution. |

Advanced Research Applications and Future Directions

Development of 2-bromo-N-(3,4-dichlorophenyl)benzamide as a Tool for Chemical Biology

There is no available research to suggest that this compound has been developed or utilized as a specific tool for chemical biology. Such development would typically involve modifying the molecule to incorporate reporter tags or reactive groups to probe biological systems, but no such derivatives or applications have been reported.

Application in Phenotypic Screening for Target Deconvolution

Phenotypic screening is a powerful method in drug discovery to identify compounds that produce a desired effect in a cellular or organismal model. The subsequent process, target deconvolution, aims to identify the specific molecular target of an active compound. However, there are no published records of this compound being included in a phenotypic screening library or identified as a "hit" compound requiring target deconvolution.

Contributions to Understanding Enzyme Function and Regulation

Chemical probes can be invaluable for elucidating the function and regulation of enzymes. By inhibiting or binding to an enzyme, a small molecule can help to reveal its role in cellular pathways. There is currently no evidence to suggest that this compound has been used for this purpose or has any known specific enzyme targets.

Potential as a Starting Point for Ligand Discovery Research

Benzamide (B126) scaffolds are recognized in medicinal chemistry and have been the basis for the development of various therapeutic agents. In principle, a molecule like this compound could serve as a fragment or starting point for ligand discovery campaigns. However, there are no specific research programs or publications that have identified this compound as a lead for further optimization or development.

Methodological Innovations Driven by Research on This Probe

New chemical probes can sometimes necessitate the development of novel methodologies, for instance, in synthesis, screening, or data analysis. As there is no documented research on the application of this compound as a probe, it has not been associated with any such methodological innovations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-N-(3,4-dichlorophenyl)benzamide, and what coupling agents are typically employed?

- Methodology :

- Step 1 : React 2-bromobenzoic acid with 3,4-dichloroaniline using a carbodiimide coupling agent (e.g., EDC·HCl or DCC) in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) is often added to neutralize HCl byproducts .

- Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from methanol.

- Key Considerations : Monitor reaction progress using TLC. EDC·HCl is preferred for reduced racemization risk compared to DCC .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodology :

- Purity : Use high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) to confirm >95% purity.

- Structural Confirmation :

- NMR : NMR (DMSO-d6) should show aromatic protons (δ 7.2–8.1 ppm), amide NH (δ ~10.5 ppm), and absence of unreacted acid/aniline peaks .

- FT-IR : Confirm amide C=O stretch (~1650 cm) and N-H bend (~1550 cm) .

- Elemental Analysis : Match calculated and observed C, H, N, Br, and Cl percentages within ±0.3% .

Q. What spectroscopic techniques are essential for characterizing the molecular structure of this compound?

- Key Techniques :

Advanced Research Questions

Q. How can factorial design be applied to optimize the reaction conditions for synthesizing this compound with high yield and purity?

- Methodology :

- Factors : Test variables like solvent (DCM vs. THF), coupling agent (EDC vs. DCC), temperature (0°C vs. RT), and molar ratios (1:1 vs. 1:1.2 acid:amine).

- Design : Use a 2 factorial design (16 experiments) to identify interactions. Prioritize yield and purity as responses.

- Analysis : Apply ANOVA to determine significant factors. For example, THF may improve solubility but slow reaction kinetics .

Q. What computational strategies are available to predict the reactivity and potential side reactions during the synthesis of this compound?

- Methodology :

- Reaction Path Modeling : Use density functional theory (DFT) to map energy barriers for amide bond formation vs. competing pathways (e.g., hydrolysis). Software: Gaussian or ORCA .

- Side Reaction Prediction : Tools like RDKit or Schrödinger’s Maestro can flag steric hindrance between bromine and dichlorophenyl groups, which may favor dimerization .

- Validation : Cross-reference computational results with experimental LC-MS data to detect byproducts (e.g., unreacted acid or N-acylurea adducts) .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

- Methodology :

- Controlled Replication : Standardize assay conditions (e.g., cell line, incubation time, solvent controls) to eliminate variability. For example, dimethyl sulfoxide (DMSO) concentration impacts cytotoxicity thresholds .

- Meta-Analysis : Use statistical tools (e.g., R or Python’s SciPy) to aggregate data and identify outliers. Focus on studies with validated purity (>95%) and structural data .

- Mechanistic Validation : Employ target engagement assays (e.g., thermal shift assays for enzyme binding) to confirm hypothesized modes of action, such as inhibition of bacterial PPTases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.